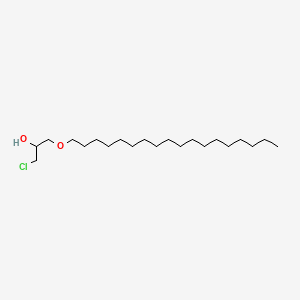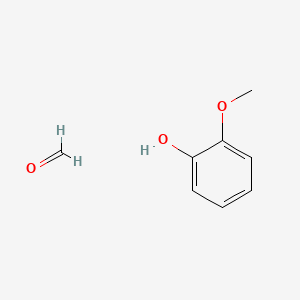
formaldehyde;2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;2-methoxyphenol, also known as guaiacol formaldehyde, is a compound formed by the reaction of formaldehyde with 2-methoxyphenol (guaiacol). This compound is of significant interest due to its applications in various fields such as chemistry, biology, medicine, and industry. The combination of formaldehyde, a simple aldehyde, with 2-methoxyphenol, a phenolic compound, results in a versatile molecule with unique properties.
Méthodes De Préparation
The synthesis of formaldehyde;2-methoxyphenol typically involves the hydroxymethylation of 2-methoxyphenol with aqueous solutions of formaldehyde (formalin). This reaction can be carried out under both homogeneous conditions, at acidic pH, and with a heterogeneous catalyst such as H-mordenite zeolite . The use of zeolite as a catalyst leads to high selectivity towards the desired product, 3-methoxy-4-hydroxybenzyl alcohol (pvanillol), due to its hydrophilic/hydrophobic properties . Industrial production methods often employ solid acid catalysts to minimize environmental impact and facilitate easier separation of the catalyst .
Analyse Des Réactions Chimiques
Formaldehyde;2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include mineral acids (e.g., HCl, HBr, H2SO4) and Lewis acids (e.g., AlCl3) . Major products formed from these reactions include vanillic alcohols and other hydroxymethyl derivatives .
Applications De Recherche Scientifique
Formaldehyde;2-methoxyphenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of formaldehyde;2-methoxyphenol involves its interaction with free radicals, thereby exhibiting antioxidant properties. The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage to cells and tissues . In addition, it can undergo hydroxymethylation reactions, which are catalyzed by acids and involve the formation of benzyl cation intermediates .
Comparaison Avec Des Composés Similaires
Formaldehyde;2-methoxyphenol can be compared with other similar compounds such as eugenol and isoeugenol, which are also natural methoxyphenols used in various applications . Unlike these compounds, this compound is specifically synthesized for its unique properties and applications in antioxidant research and industrial production . Other similar compounds include 2-hydroxymethylphenols and bishydroxymethylphenols, which are of interest in phenol/formaldehyde polymeric studies .
Propriétés
Numéro CAS |
73208-73-8 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
formaldehyde;2-methoxyphenol |
InChI |
InChI=1S/C7H8O2.CH2O/c1-9-7-5-3-2-4-6(7)8;1-2/h2-5,8H,1H3;1H2 |
Clé InChI |
TUBUGIPAUYMXPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1O.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


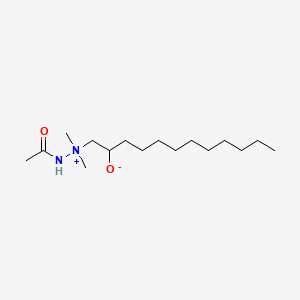
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13753664.png)
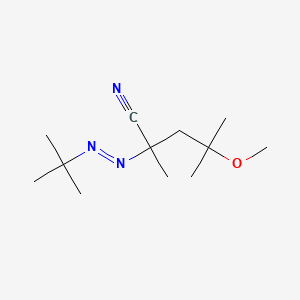
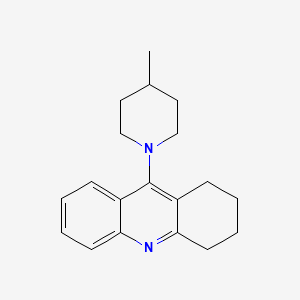
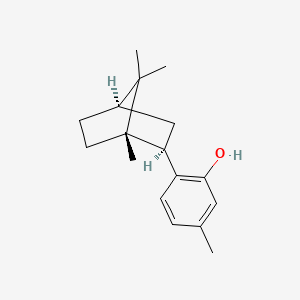
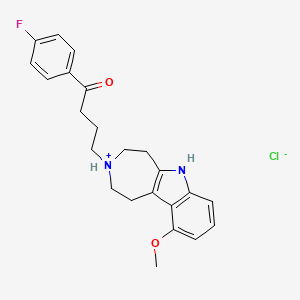
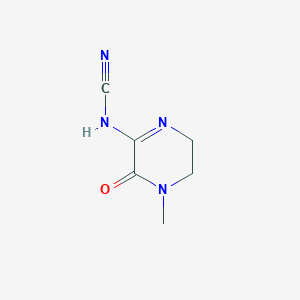
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)

![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
